molecular formula C28H44ClNO2 B146324 甲基苯扎氯铵 CAS No. 25155-18-4

甲基苯扎氯铵

货号 B146324
CAS 编号: 25155-18-4
分子量: 462.1 g/mol
InChI 键: QWZLBLDNRUUYQI-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methylbenzethonium chloride (MBCL) is a quaternary ammonium compound often used in conjunction with other agents for its antimicrobial properties. It has been studied for its efficacy in treating cutaneous leishmaniasis, a skin disease caused by protozoan parasites. MBCL is typically used in topical formulations and has been combined with paromomycin in clinical trials to treat this condition . It has also been shown to have antileishmanial activity against Leishmania major in vitro . In the cosmetic industry, MBCL is used as a preservative and surfactant, usually at concentrations below 1 percent .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of MBCL, they do discuss the synthesis of related compounds. For example, the synthesis of various benzene derivatives has been explored, such as the heptamethylbenzenonium ion, which is formed through the Friedel-Crafts methylation of benzene . Another study details the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which, although not MBCL, provides insight into the types of reactions and conditions that might be used in synthesizing complex benzene derivatives .

Molecular Structure Analysis

The molecular structure of MBCL is not directly analyzed in the provided papers. However, related compounds have been studied, such as the heptamethylbenzenonium ion, which has a stable carbonium ion structure . The molecular and electronic structures of other complex benzene derivatives have been characterized using X-ray crystallography and quantum-chemical calculations .

Chemical Reactions Analysis

MBCL's chemical reactivity is not the primary focus of the provided papers. However, its antimicrobial activity suggests that it interacts with biological membranes or enzymes, leading to its efficacy in treating infections like cutaneous leishmaniasis . The papers also discuss the reactivity of other benzene derivatives, which may undergo substitution reactions or form stable ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of MBCL are mentioned in the context of its use as a preservative in cosmetics. It is known to be irritating to the skin at concentrations greater than 5 percent, but it is considered safe at concentrations of 0.5 percent when applied to the skin. For cosmetics used in the eye area, a maximum concentration of 0.02 percent is deemed safe . The papers do not provide detailed

科学研究应用

1. 皮肤利什曼病的治疗

甲基苯扎氯铵与巴龙霉素联合使用已被证明对皮肤利什曼病的治疗有效。危地马拉的一项研究表明,使用这种联合疗法治疗的患者的临床反应率显着,为这种疾病的锑剂治疗提供了另一种选择(Arana 等,2001)

2. 特异性多能干细胞死亡诱导剂

甲基苯扎氯铵已被确认为一种化合物,它能诱导未分化的鼠胚胎干细胞 (ESC) 死亡,同时不影响鼠胚胎成纤维细胞。这一特性在基于干细胞的治疗中至关重要,因为它可以通过消除未分化的多能干细胞来防止移植后形成肿瘤(Conesa 等,2011)

3. 巴龙霉素在皮肤利什曼病中疗效的荟萃分析

一项纳入 14 项随机对照试验的荟萃分析强调了局部巴龙霉素与甲基苯扎氯铵联合治疗皮肤利什曼病的疗效,与单独使用相比,局部反应增加(Kim 等,2009)

4. 与咪喹莫特的抗利什曼活性

将甲基苯扎氯铵与巴龙霉素和免疫调节剂咪喹莫特相结合显示出累加的抗利什曼效应,表明对利什曼原虫大可能是有效的治疗方法(El-on 等,2007)

5. 皮肤利什曼病的妊娠结局

一组病例报告了用巴龙霉素和甲基苯扎氯铵组合软膏治疗的皮肤利什曼病妇女的妊娠结局,显示没有致畸作用或垂直传播(Bitton & Diav-Citrin, 2020)

6. 新型抗癌剂

苯扎氯铵(一种与甲基苯扎氯铵相关的化合物)被确认为一种新型的癌症特异性化合物,具有显着的广谱抗癌活性,突出了潜在的新治疗应用(Yip 等,2006)

安全和危害

Methylbenzethonium chloride can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage . It is safe at concentrations of 0.5% in cosmetics applied to the skin .

Relevant Papers

  • A meta-analysis of 14 randomized controlled trials concluded that topical paromomyocin was effective only when combined with methylbenzethonium chloride for cutaneous leishmaniasis .
  • A safety assessment report indicated that Methylbenzethonium chloride can be irritating to the skin at concentrations of greater than 5 percent .

属性

IUPAC Name

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZLBLDNRUUYQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylbenzethonium chloride

CAS RN

101912-16-7, 1320-44-1, 25155-18-4
Record name Quat 20
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylbenzethonium chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylbenzethonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylbenzethonium chloride
Reactant of Route 2
Reactant of Route 2
Methylbenzethonium chloride
Reactant of Route 3
Reactant of Route 3
Methylbenzethonium chloride
Reactant of Route 4
Reactant of Route 4
Methylbenzethonium chloride
Reactant of Route 5
Reactant of Route 5
Methylbenzethonium chloride
Reactant of Route 6
Reactant of Route 6
Methylbenzethonium chloride

Citations

For This Compound
889
Citations
BA Arana, CE Mendoza, NR Rizzo… - The American journal of …, 2001 - academia.edu
… Our findings show that the combination of paromomycin with methylbenzethonium chloride for 20 days is a good alternative for antimonial treatments of cutaneous leishmaniasis in …
Number of citations: 157 www.academia.edu
J El-On, L Weinrauch, R Livshin… - … (Clinical Research Ed …, 1985 - ncbi.nlm.nih.gov
… BALB/c mice with early and advanced infection with L major LRC-L137 were treated with an ointment containing 15% paromomycin sulphate and 12% methylbenzethonium chloride in …
Number of citations: 64 www.ncbi.nlm.nih.gov
G Krause, A Kroeger - Transactions of the Royal Society of Tropical …, 1994 - Elsevier
… Studies on the topical treatment of experimental cutaneous leishmaniasis: the thera eutic effect of methylbenzethonium chloride and the aminog ycoSides, gentamicin and paramomycin…
Number of citations: 86 www.sciencedirect.com
J Soto, P Fuya, R Herrera… - Clinical Infectious Diseases, 1998 - academic.oup.com
We determined the efficacy of the combination of the topical formulation 15% paromomycin sulfate/12% methylbenzethonium chloride (MBCL) and a short course (7 days) of parenteral …
Number of citations: 103 academic.oup.com
J Soto, N Hernandez, H Mejia, M Grogl… - Clinical infectious …, 1995 - academic.oup.com
Colombian patients with New World cutaneous leishmaniasis were treated with a combination of a topical formulation (15% paromomycin sulfate/5% methylbenzethonium chloride, …
Number of citations: 54 academic.oup.com
A LIPSCHUTZ, CC FISCHER - AMA American Journal of …, 1955 - jamanetwork.com
… acid used as an ointment or powder on areas of diaper rash stimulated us to make a further selective evaluation of the toxicity and efficacy of the antiseptic methylbenzethonium chloride …
Number of citations: 4 jamanetwork.com
MA Liebert - J. Am. College Toxicol, 1985
Number of citations: 14
J El-On, G Messer - The American journal of tropical medicine and …, 1986 - europepmc.org
Methylbenzethonium chloride (MBCl) decreased the growth of Leishmania major promastigotes and amastigotes in vitro. This decrease occurred during 4 days of exposure to the drug …
Number of citations: 37 europepmc.org
J El-On, A Sulitzeanu, LF Schnur - Annals of Tropical Medicine & …, 1991 - Taylor & Francis
… sulphate and 1-2% methylbenzethonium chloride ointment in soft white paraffin twice daily for … Used as an ointment consisting of 15% PR and 12% methylbenzethonium chloride (MBCI) …
Number of citations: 22 www.tandfonline.com
G Krause, A Kroeger - CLINICAL INFECTIOUS DISEASES-CHICAGO-, 1999 - Citeseer
SIR—We congratulate Soto and colleagues [1] for their interesting study, because to our knowledge it is the first controlled trial assessing the effect of topical paromomycin/…
Number of citations: 8 citeseerx.ist.psu.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。